

In-Depth Technical Guide on 2,4-Diamino-3,5-dimethylthiobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4-Diamino-3,5-dimethylthiobenzene
Cat. No.:	B034445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-3,5-dimethylthiobenzene, commonly known as Dimethyl Thio-Toluene Diamine (DMTDA), is an aromatic diamine with the CAS number 106264-79-3.[\[1\]](#)[\[2\]](#) It is a significant industrial chemical primarily utilized as a curing agent and chain extender in the production of polyurethane and epoxy resins.[\[3\]](#)[\[4\]](#) This compound is a liquid at room temperature, which offers processing advantages over solid aromatic diamines.[\[5\]](#) DMTDA is typically a mixture of isomers, predominantly the 2,4- and 2,6-isomers.[\[1\]](#)[\[5\]](#) Its molecular formula is C₉H₁₄N₂S₂.[\[2\]](#) This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and key applications of **2,4-Diamino-3,5-dimethylthiobenzene**.

Physicochemical and Spectroscopic Data

Quantitative data for **2,4-Diamino-3,5-dimethylthiobenzene** is summarized below. While specific experimental spectroscopic data is not readily available in the public domain, expected spectral characteristics based on its molecular structure are provided.

Table 1: Physicochemical Properties of **2,4-Diamino-3,5-dimethylthiobenzene**

Property	Value	Reference(s)
CAS Number	106264-79-3	[1] [2]
Molecular Formula	C ₉ H ₁₄ N ₂ S ₂	[2]
Molecular Weight	214.36 g/mol	[1]
Appearance	Light yellow to amber transparent liquid	[5]
Boiling Point	200 °C (at 1.68 mmHg)	[5]
Density	1.206 g/cm ³	[5]
Refractive Index	1.659	[2]

Table 2: Expected Spectroscopic Data for **2,4-Diamino-3,5-dimethylthiobenzene**

Spectroscopic Technique	Functional Group	Expected Chemical Shift / Wavenumber
¹ H NMR	Aromatic C-H	δ 6.0-7.5 ppm
N-H (Amine)		δ 3.0-5.0 ppm
Ar-CH ₃		δ 2.0-2.5 ppm
S-CH ₃		δ 2.0-3.0 ppm
¹³ C NMR	Aromatic C	δ 110-160 ppm
Ar-CH ₃		δ 15-25 ppm
S-CH ₃		δ 10-25 ppm
IR Spectroscopy	N-H Stretch (Amine)	3300-3500 cm ⁻¹
C-H Stretch (Aromatic)		3000-3100 cm ⁻¹
C-H Stretch (Aliphatic)		2850-3000 cm ⁻¹
C=C Stretch (Aromatic)		1450-1600 cm ⁻¹
C-N Stretch		1250-1350 cm ⁻¹
C-S Stretch		600-800 cm ⁻¹
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 214

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2,4-Diamino-3,5-dimethylthiobenzene** are not publicly available. However, standard methodologies for organic compounds of this nature are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **2,4-Diamino-3,5-dimethylthiobenzene** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

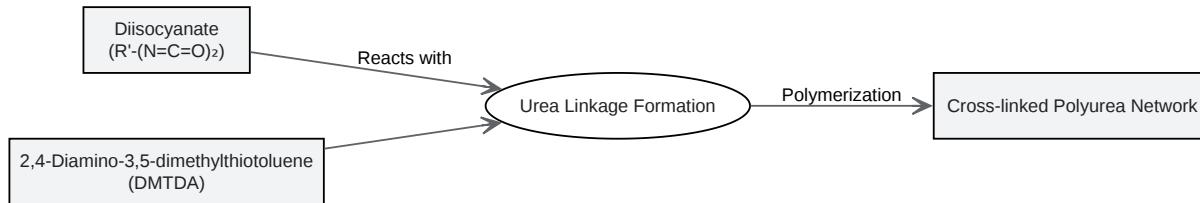
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.
- ^1H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard proton pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
- ^{13}C NMR Acquisition: A carbon pulse sequence, often with proton decoupling, is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: As a liquid, the spectrum of **2,4-Diamino-3,5-dimethylthiobenzene** can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

- Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for GC-MS, which would likely cause fragmentation of the molecule. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable and more likely to show the molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

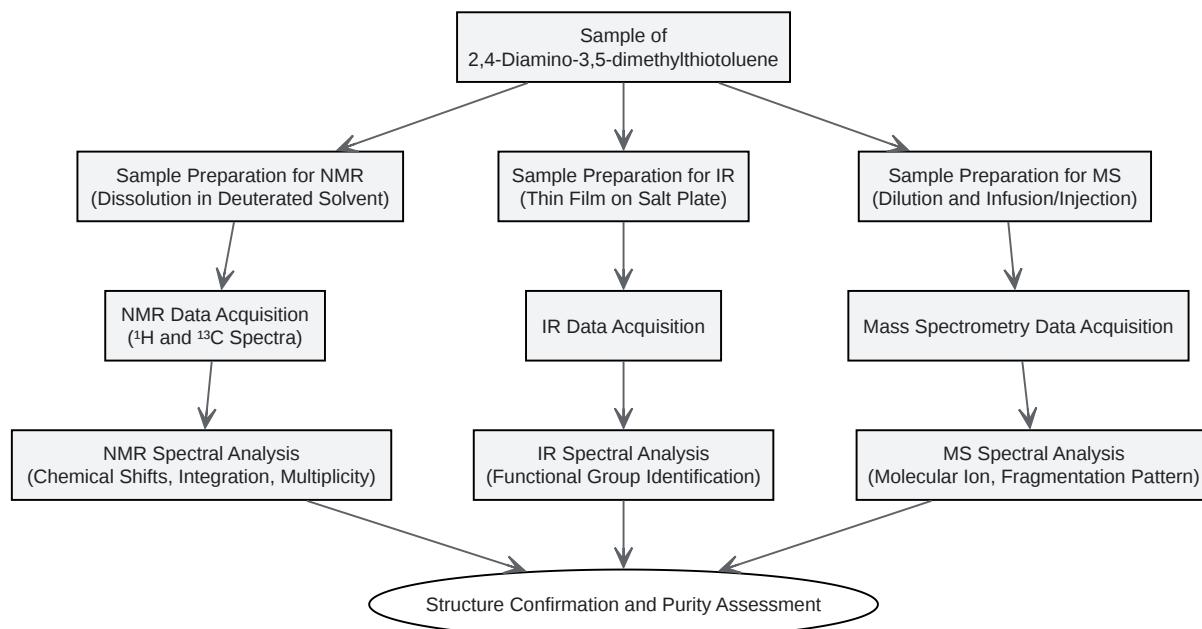

- **Detection:** The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Applications and Reaction Pathways

2,4-Diamino-3,5-dimethylthiobtoluene is primarily used as a curing agent for polyurethane and epoxy resins.[3][4] In these applications, the amine groups of DMTDA react with isocyanate groups (in polyurethanes) or epoxide groups (in epoxy resins) to form a cross-linked polymer network. This cross-linking imparts desirable mechanical properties such as durability, chemical resistance, and thermal stability to the final material.[6]

Polyurethane Curing Pathway

The following diagram illustrates the general reaction pathway for the curing of a diisocyanate with **2,4-Diamino-3,5-dimethylthiobtoluene** to form a polyurea linkage.



[Click to download full resolution via product page](#)

Polyurethane Curing with DMTDA

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of **2,4-Diamino-3,5-dimethylthiobtoluene** is depicted below.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 2. chemnet.com [chemnet.com]
- 3. Page loading... [guidechem.com]
- 4. gantrade.com [gantrade.com]

- 5. Ethacure 300 DMTDA CAS 106264-79-3 – Manufacture of PU foam Material and Products [leticiachem.com]
- 6. CAS # 106264-79-3, Dimethyl thio-toluene diamine, 3,5-Dimethylthio-2,4-toluenediamine, 2,4-Diamino-3,5-dimethylthiobenzene - chemBlink [chemblink.com]
- To cite this document: BenchChem. [In-Depth Technical Guide on 2,4-Diamino-3,5-dimethylthiobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034445#spectroscopic-data-for-2-4-diamino-3-5-dimethylthiobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com